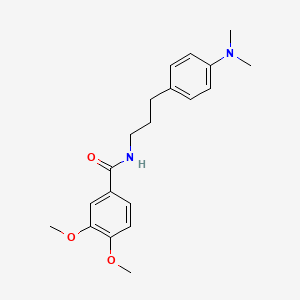

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(2)17-10-7-15(8-11-17)6-5-13-21-20(23)16-9-12-18(24-3)19(14-16)25-4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMIZFLPPNZXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amide Coupling

The most widely reported method involves reacting 3,4-dimethoxybenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions. This approach mirrors protocols described in patents for analogous benzamide derivatives.

Procedure :

- Synthesis of 3,4-Dimethoxybenzoyl Chloride :

Amine Preparation :

Coupling Reaction :

- The acyl chloride (5.6 g, 26.8 mmol) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to a solution of the amine (4.8 g, 24.4 mmol) and triethylamine (7.0 mL, 50.2 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours, then washed with water (3 × 50 mL) and brine. The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (ethyl acetate:hexane = 1:2) to yield the title compound (6.9 g, 72%).

Key Parameters :

Carbodiimide-Assisted Coupling

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure :

- Acid Activation :

- 3,4-Dimethoxybenzoic acid (5.0 g, 25.1 mmol), EDC (5.8 g, 30.1 mmol), and HOBt (4.1 g, 30.1 mmol) are stirred in dichloromethane (40 mL) at 0°C for 1 hour.

- Amine Addition :

Advantages :

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that dichloromethane outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) in minimizing byproducts. Triethylamine (pKₐ = 10.8) is preferred over weaker bases like pyridine due to its ability to fully deprotonate the amine.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 2:1) effectively separates the product from unreacted amine and dimeric impurities.

Recrystallization

Recrystallization from isopropanol or ethanol/water mixtures (3:1) yields colorless crystals with >99% purity (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.70 (s, 1H, ArH), 6.54 (s, 4H, N(CH₃)₂-ArH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, NHCH₂), 2.92 (t, J = 7.2 Hz, 2H, ArCH₂), 2.25 (s, 6H, N(CH₃)₂), 1.85 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₂).

- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

Byproduct Formation

Low Yields

- Amine Basicity : The electron-donating dimethylamino group reduces nucleophilicity. Pre-activation with trimethylsilyl chloride improves reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

N-(3-(dimethylamino)propyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

3-(4-(dimethylamino)phenyl)propanoic acid: Contains a carboxylic acid group instead of an amide.

N,N-dimethyl-3-aminophenol: Lacks the propyl chain and benzamide moiety.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves amidation reactions. A common method includes the reaction of 3,4-dimethoxybenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The molecular formula for this compound is , with a molecular weight of 342.4 g/mol .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Interaction : The dimethylamino group can form hydrogen bonds and participate in electrostatic interactions, while the benzamide moiety engages in π-π stacking with aromatic residues in target proteins.

- Receptor Binding : The compound has been studied for its ability to modulate receptor activity, particularly in the context of analgesic and anti-inflammatory effects.

Biological Activity and Therapeutic Applications

Research suggests several potential therapeutic applications for this compound:

- Antioxidant Properties : Studies have indicated that derivatives of this compound exhibit neuroprotective effects against oxidative stress-induced neuronal cell death . This suggests potential applications in neurodegenerative diseases.

- Analgesic Effects : Investigations into its pharmacological properties have shown promise as an analgesic agent, potentially useful in pain management.

- Anti-inflammatory Activity : The compound may also play a role in reducing inflammation, although specific mechanisms are still under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Neuroprotective effects against oxidative stress | |

| Analgesic | Potential use in pain management | |

| Anti-inflammatory | Possible reduction of inflammation |

Case Study: Neuroprotective Effects

A study evaluated the effects of compounds similar to this compound on neuronal cell death induced by oxidative stress. Results indicated that compounds with similar alkyl chains significantly suppressed cell death, highlighting the importance of structural components for biological efficacy .

Q & A

Basic: What are the key synthetic challenges in preparing N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including the formation of a dimethylaminophenylpropyl backbone and subsequent coupling with a dimethoxybenzamide moiety. Challenges include low yields due to steric hindrance during amide bond formation and competing side reactions. Optimization strategies include:

- Using coupling agents like EDCI/HOBt to enhance amidation efficiency.

- Employing polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize side products.

- Purifying intermediates via column chromatography or recrystallization to ensure high purity before subsequent steps .

Basic: Which spectroscopic methods are most effective for structural characterization, and what spectral markers should be prioritized?

Answer:

Key methods include:

- NMR Spectroscopy : Focus on ¹H NMR signals for the dimethylamino group (δ ~2.2–2.8 ppm as a singlet) and methoxy groups (δ ~3.8–4.0 ppm). ¹³C NMR should confirm carbonyl (δ ~165–170 ppm) and aromatic carbons.

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond.

- IR Spectroscopy : Confirm the presence of amide C=O stretching (1650–1680 cm⁻¹) and methoxy C-O bonds (1250–1300 cm⁻¹).

Cross-referencing with synthetic intermediates ensures structural integrity .

Advanced: How can researchers design in vitro assays to evaluate biological activity, considering structural analogs and target pathways?

Answer:

Based on structural analogs (e.g., benzamide derivatives with similar substituents):

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cancer cell lines.

- Receptor Binding Assays : Employ radioligand displacement (e.g., ³H-labeled antagonists for GPCRs) to quantify affinity.

Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced: What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

Answer:

Discrepancies may arise from:

- Purity Variability : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Cell Line Heterogeneity : Validate across multiple cell lines (e.g., HEK293, HeLa) and primary cells.

- Data Normalization : Use internal controls (e.g., β-galactosidase for transfection efficiency) and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced: What advanced approaches study the structure-activity relationship (SAR) of this compound for pharmacological development?

Answer:

- Analog Synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, dimethylamino → diethylamino) and test activity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors).

- Pharmacophore Mapping : Identify critical moieties (e.g., dimethylamino group for basicity, dimethoxybenzamide for π-π interactions) using QSAR software (e.g., Schrödinger’s Phase).

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation and guide derivatization for improved half-life .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Store as a lyophilized solid or in anhydrous DMSO at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- Avoid freeze-thaw cycles; aliquot working solutions.

- Monitor degradation via periodic HPLC analysis (retention time shifts indicate instability) .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.